molecular formula C21H22N2O2 B2418443 2-(2,2-Dimethylpropanoyl)-3-((3-(benzyloxy)phenyl)amino)prop-2-enenitrile CAS No. 1025648-45-6

2-(2,2-Dimethylpropanoyl)-3-((3-(benzyloxy)phenyl)amino)prop-2-enenitrile

Cat. No. B2418443
CAS RN: 1025648-45-6
M. Wt: 334.419
InChI Key: OTPRICFWFPBYJS-SAPNQHFASA-N
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Description

2-(2,2-Dimethylpropanoyl)-3-((3-(benzyloxy)phenyl)amino)prop-2-enenitrile (2,2-DMPAP) is a synthetic compound derived from benzyloxy-phenylalanine. It is a member of the class of compounds known as acrylamides, which are characterized by their ability to form polymers networks. 2,2-DMPAP has a wide range of applications in scientific research, due to its unique chemical and physical properties. In particular, it has been used to study the mechanism of action of enzymes, to measure protein-protein interactions, and to analyze biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Kinetics

The compound has been involved in studies focusing on chemical synthesis and reaction kinetics. For instance, Platonova et al. (2013) explored the synthesis of related compounds through cyclization processes, emphasizing the kinetics of these reactions (Platonova et al., 2013). This highlights the compound's role in understanding reaction mechanisms and synthetic pathways in organic chemistry.

Photoisomerization Studies

Research by Chiacchio et al. (1988) on the photoisomerization of similar compounds provides insights into their behavior under light exposure. This research is significant in fields like photochemistry and material sciences, where understanding the effects of light on chemical structures is crucial (Chiacchio et al., 1988).

Crystallography and Theoretical Studies

Kant et al. (2014) conducted detailed crystallographic and theoretical studies on structurally related compounds. These studies are vital for understanding the molecular geometry, intermolecular interactions, and potential applications in material science and molecular engineering (Kant et al., 2014).

Potential for Antidepressant Agents

Research has been conducted on derivatives of this compound for potential use as antidepressant agents. Clark et al. (1979) synthesized analogues and evaluated their antidepressant properties, contributing to pharmaceutical research and drug development (Clark et al., 1979).

Catalysis and Ligand Development

The compound has also been studied in the context of catalysis. Vidal‐Ferran et al. (1998) explored its application in developing catalytic ligands, which is fundamental in synthetic chemistry and industrial processes (Vidal‐Ferran et al., 1998).

Glycoside and Glycosyl Ester Synthesis

The compound has been utilized in the synthesis of glycosides and glycosyl esters, as reported by Crich and Cai (2007). This research has implications for carbohydrate chemistry and the development of novel biochemical compounds (Crich & Cai, 2007).

Synthesis of Heterocyclic Systems

Selič et al. (1997) explored its use in the synthesis of various heterocyclic systems, contributing to the field of heterocyclic chemistry, which is fundamental in developing new pharmaceuticals and agrochemicals (Selič et al., 1997).

Green Synthesis Approaches

Research on green chemistry applications, such as the work by Suman et al. (2017), demonstrates the compound's potential in environmentally friendly synthesis methods, crucial for sustainable chemistry practices (Suman et al., 2017).

Fungicidal Activity

Bianchi et al. (1992) investigated the biological activity of stereoisomers of related compounds, highlighting the compound's potential application in developing new fungicides (Bianchi et al., 1992).

properties

IUPAC Name

(2E)-4,4-dimethyl-3-oxo-2-[(3-phenylmethoxyanilino)methylidene]pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-21(2,3)20(24)17(13-22)14-23-18-10-7-11-19(12-18)25-15-16-8-5-4-6-9-16/h4-12,14,23H,15H2,1-3H3/b17-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPRICFWFPBYJS-SAPNQHFASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CNC1=CC(=CC=C1)OCC2=CC=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/NC1=CC(=CC=C1)OCC2=CC=CC=C2)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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